molecular formula C9H6BrF3O2 B1589398 Methyl 2-bromo-5-(trifluoromethyl)benzoate CAS No. 1026355-57-6

Methyl 2-bromo-5-(trifluoromethyl)benzoate

Cat. No.: B1589398
CAS No.: 1026355-57-6
M. Wt: 283.04 g/mol
InChI Key: ISBKZHUQXJKCKP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-(trifluoromethyl)benzoate is an aromatic ester featuring a bromine atom at the ortho position and a trifluoromethyl group at the para position relative to the ester moiety. Its molecular formula is C₉H₆BrF₃O₂, with a molecular weight of 283.04 g/mol (CAS: 1026355-57-6) . The compound is synthesized via esterification of 2-bromo-5-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl₂) in methanol, achieving a high yield of 95% . Its structure is confirmed by ¹H-NMR (δ 8.07 ppm for the aromatic proton adjacent to bromine) and characterized by high purity (98%) . This compound is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct dibenzopyranones and other biaryl systems .

Properties

IUPAC Name

methyl 2-bromo-5-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBKZHUQXJKCKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10446571
Record name Methyl 2-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026355-57-6
Record name Methyl 2-bromo-5-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10446571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-(trifluoromethyl)benzoic acid methyl ester
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Differences and Implications

Substituent Position and Electronic Effects: The trifluoromethyl (CF₃) group in Methyl 2-bromo-5-(trifluoromethyl)benzoate is a strong electron-withdrawing group (EWG) at the para position, activating the bromine-bearing carbon for nucleophilic aromatic substitution or cross-coupling reactions . The ethyl ester variant (Ethyl 2-bromo-5-(trifluoromethyl)benzoate) has marginally higher lipophilicity due to the longer alkyl chain, which may influence solubility in organic solvents .

Functional Group Variations :

  • Compounds like Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate incorporate nitro and trifluoromethoxy (OCF₃) groups, which enhance electrophilicity but complicate reduction or hydrolysis steps compared to the parent compound .

Synthetic Accessibility :

  • The methyl ester derivative is synthesized in higher yields (95%) compared to nitro-containing analogs (42% over two steps), reflecting the challenges of introducing multiple EWGs .

Table 2: Physicochemical Properties

Property This compound Ethyl 2-bromo-5-(trifluoromethyl)benzoate Methyl 2-methyl-3-nitro-5-(trifluoromethoxy)benzoate
Boiling Point Not reported 284.5±40.0 °C (predicted) Not reported
Density ~1.5 g/cm³ (estimated) 1.535±0.06 g/cm³ Not reported
Storage Conditions Room temperature (inferred) 2–8°C Not specified

Biological Activity

Methyl 2-bromo-5-(trifluoromethyl)benzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to a benzoate structure. Its molecular formula is C10H6BrF3O2C_{10}H_6BrF_3O_2, with a molecular weight of approximately 305.06 g/mol. The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group can increase binding affinity due to enhanced hydrophobic interactions, while the bromine atom may participate in halogen bonding, influencing the compound's reactivity and selectivity towards specific biological pathways.

Anticancer Activity

This compound has been explored for its anticancer properties. Studies have shown that compounds with trifluoromethyl groups often demonstrate enhanced potency against cancer cell lines due to their ability to modulate signaling pathways involved in tumor growth and metastasis .

Case Studies

  • Inhibition Studies : In a study examining the inhibition of specific cancer-related enzymes, this compound was tested alongside other derivatives. Results indicated that modifications in the molecular structure could lead to significant variations in inhibitory potency against target enzymes involved in cancer progression .
  • Pharmacokinetic Evaluations : Another research effort focused on evaluating the pharmacokinetic properties of this compound. The presence of the trifluoromethyl group was found to enhance metabolic stability, suggesting that this compound could be a viable candidate for further drug development.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Biological Activity
This compoundC10H6BrF3O2C_{10}H_6BrF_3O_2Potential antimicrobial and anticancer effects
Methyl 4-bromo-5-cyano-2-(trifluoromethyl)benzoateC10H6BrF3NC_{10}H_6BrF_3NAnticancer properties, enzyme inhibition
Methyl 2-bromo-6-cyano-3-(trifluoromethyl)benzoateC10H6BrF3NC_{10}H_6BrF_3NInvestigated for similar biological activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-bromo-5-(trifluoromethyl)benzoate
Reactant of Route 2
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Methyl 2-bromo-5-(trifluoromethyl)benzoate

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